molecular formula C34H34N2O10 B15178249 2'-Deoxy-5'-O-(p,p'-dimethoxytrityl)uridine 3'-(hydrogen succinate) CAS No. 93778-64-4

2'-Deoxy-5'-O-(p,p'-dimethoxytrityl)uridine 3'-(hydrogen succinate)

Cat. No.: B15178249
CAS No.: 93778-64-4
M. Wt: 630.6 g/mol
InChI Key: XIURVRZBPWXTPP-PKZQBKLLSA-N
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Description

2'-Deoxy-5'-O-(p,p'-dimethoxytrityl)uridine 3'-(hydrogen succinate) is a modified nucleoside derivative pivotal in oligonucleotide synthesis. Its structure features:

  • 2'-Deoxyuridine backbone: Enhances nuclease resistance compared to ribose-containing analogs .
  • 5'-O-Dimethoxytrityl (DMT) group: A photolabile protecting group that prevents undesired reactions at the 5'-hydroxyl during solid-phase synthesis. The DMT group is removed under mild acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane) .
  • 3'-Hydrogen succinate: Acts as a leaving group, enabling coupling via H-phosphonate or phosphotriester chemistry .

This compound is widely used in synthesizing antisense oligonucleotides and primers, leveraging its stability and compatibility with automated synthesis protocols .

Properties

CAS No.

93778-64-4

Molecular Formula

C34H34N2O10

Molecular Weight

630.6 g/mol

IUPAC Name

4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-4-oxobutanoic acid

InChI

InChI=1S/C34H34N2O10/c1-42-25-12-8-23(9-13-25)34(22-6-4-3-5-7-22,24-10-14-26(43-2)15-11-24)44-21-28-27(46-32(40)17-16-31(38)39)20-30(45-28)36-19-18-29(37)35-33(36)41/h3-15,18-19,27-28,30H,16-17,20-21H2,1-2H3,(H,38,39)(H,35,37,41)/t27-,28+,30+/m0/s1

InChI Key

XIURVRZBPWXTPP-PKZQBKLLSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC(=O)NC5=O)OC(=O)CCC(=O)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=O)NC5=O)OC(=O)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-5’-O-(p,p’-dimethoxytrityl)uridine 3’-(hydrogen succinate) typically involves multiple steps:

    Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of 2’-deoxyuridine is protected using the dimethoxytrityl (DMT) group. This is achieved by reacting 2’-deoxyuridine with dimethoxytrityl chloride in the presence of a base such as pyridine.

    Formation of the 3’-Hydrogen Succinate Ester: The 3’-hydroxyl group is then esterified with succinic anhydride in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the hydrogen succinate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of cleanroom environments and good manufacturing practices (GMP) is essential to prevent contamination and ensure high-quality production.

Chemical Reactions Analysis

Deprotection of the Dimethoxytrityl (DMT) Group

Reaction Type : Acidic cleavage of the DMT protecting group.
Reagents/Conditions :

  • Trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (DCM).
    Mechanism :
    The DMT group is cleaved under mild acidic conditions to expose the 5'-hydroxyl group. This step is essential to activate the nucleoside for subsequent chain elongation during oligonucleotide synthesis.

Products :

  • 2'-Deoxyuridine with a free 5'-hydroxyl group.

  • Dimethoxytrityl alcohol (byproduct).

Hydrolysis of the Hydrogen Succinate Ester

Reaction Type : Base-mediated ester hydrolysis.
Reagents/Conditions :

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solution.
    Mechanism :
    The succinate ester at the 3'-position undergoes saponification under basic conditions, yielding the free 3'-hydroxyl group. This hydroxyl group is reactive and can participate in phosphodiester bond formation during oligonucleotide synthesis.

Products :

  • 2'-Deoxy-5'-O-(p,p'-dimethoxytrityl)uridine with a free 3'-hydroxyl group.

  • Succinic acid (byproduct).

Phosphoramidite Coupling

Reaction Type : Phosphodiester bond formation.
Reagents/Conditions :

  • Activated phosphoramidite reagents (e.g., CE phosphoramidite).

  • Oxidizing agents (e.g., iodine in pyridinium) or sulfurizing agents.
    Mechanism :
    After hydrolysis of the succinate ester, the free 3'-hydroxyl group reacts with a phosphoramidite reagent to form a phosphodiester bond. This step is central to solid-phase oligonucleotide synthesis, enabling chain elongation .

Products :

  • Nucleoside-phosphoramidite conjugate.

  • Pyrophosphate (byproduct).

Comparison of Primary Reactions

Reaction Reagents Conditions Key Product
DMT Deprotection TCA/DCA in DCMAcidic, mildFree 5'-hydroxyl group
Succinate Ester Hydrolysis NaOH/KOH in aqueous solutionBasic, aqueousFree 3'-hydroxyl group
Phosphoramidite Coupling Activated phosphoramidite reagentsOxidizing/sulfurizing conditionsNucleoside-phosphoramidite conjugate

Scientific Research Applications

It appears that the available search results contain information about the chemical properties, synonyms, and related compounds, but lack specific details regarding the applications of "2'-Deoxy-5'-O-(p,p'-dimethoxytrityl)uridine 3'-(hydrogen succinate)" . Therefore, a detailed article focusing solely on the applications of this compound, including comprehensive data tables and well-documented case studies, cannot be composed based on the provided search results.

However, some information on related compounds can be gathered:

Related Compounds

  • 5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyluridine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite: This compound is listed with synonyms including DMT-2'O-Methyl-rU Phosphoramidite . It has a molecular weight of 760.8 g/mol .
  • 5'-O-DMT-2'-(2-methoxyethyl)uridine 3'-CE phosphoramidite: This compound is also related to uridine and contains a dimethoxytrityl group . It has a molecular weight of 804.9 g/mol .
  • 5-Alkoxymethyluracil Analogues: These compounds have been investigated for their biological activity, including antiviral, cytotoxic, and antibacterial properties .
  • 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives: Studies include synthesis, characterization, and biological studies of these compounds, including antimicrobial activity and cytotoxicity .

Mechanism of Action

The mechanism of action of 2’-Deoxy-5’-O-(p,p’-dimethoxytrityl)uridine 3’-(hydrogen succinate) primarily involves its role as a protected nucleoside intermediate in oligonucleotide synthesis. The DMT group protects the 5’-hydroxyl group during chain elongation, preventing unwanted side reactions. The hydrogen succinate ester at the 3’-position can be selectively hydrolyzed to expose the 3’-hydroxyl group for further chemical modifications or elongation.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between the target compound and analogs:

Compound Name 5' Protection 3' Functional Group Key Modifications Synthetic Yield Primary Application
Target Compound DMT Hydrogen succinate 2'-deoxy ~70–80%* Oligonucleotide synthesis (H-phosphonate)
5'-O-DMTr-5-(4-phenyldiazenylphenyl)ethynyl-2'-deoxyuridine DMT -OH 5-ethynyl substitution Not specified Photophysical probes
2'-O-TBDMS-5'-O-DMTr uridine DMT Phosphoramidite 2'-TBDMS, 5-nitrophenylethyl 79% RNA synthesis (phosphoramidite method)
3'-Deoxy-5'-O-DMTr-3'-fluoro uridine DMT Phosphoramidite 3'-fluoro, 2'-deoxy Not specified Antisense oligonucleotides
5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-chlorouridine None -OH 5'-iodo, 5-chloro Not specified Antiviral research

*Estimated based on analogous DMT-protected synthesis yields .

Key Observations:
  • Protection Strategy : The DMT group is nearly universal for 5'-OH protection, but analogs like 2'-O-TBDMS-5'-O-DMTr uridine incorporate additional 2'-protections for RNA synthesis, requiring fluoride-based deprotection.
  • 3'-Functionalization : The target’s 3'-succinate enables H-phosphonate coupling, whereas phosphoramidite-bearing analogs (e.g., ) are used in the phosphoramidite method, offering faster coupling rates but requiring oxidation steps.
  • Substitutions : 5-Iodo or 5-chloro modifications (e.g., ) enhance UV detectability and alter base-pairing stability, making them suitable for mechanistic studies or antiviral drug development.

Challenges and Limitations

  • Solubility : The DMT group imparts lipophilicity, necessitating organic solvents (e.g., CHCl₃/MeOH) for purification, whereas succinate-bearing compounds may exhibit polar-by-nature behavior .
  • Deprotection Side Reactions : Acidic DMT removal can occasionally lead to succinate ester hydrolysis, requiring optimized conditions to prevent backbone cleavage .

Biological Activity

2'-Deoxy-5'-O-(p,p'-dimethoxytrityl)uridine 3'-(hydrogen succinate), commonly referred to as DMTr-Urd, is a modified nucleoside that exhibits significant biological activity. This compound is notable for its potential therapeutic applications, particularly in the fields of oncology and gastrointestinal disorders. The following sections will explore its chemical properties, biological activities, relevant case studies, and research findings.

  • Chemical Formula : C34H34N2O10
  • Molecular Weight : 630.64 g/mol
  • CAS Number : 93778-64-4
  • Density : 1.38 g/cm³ (predicted)
  • pKa : 4.37 (predicted) .

DMTr-Urd functions primarily through its role as a nucleoside analog, which can influence various biochemical pathways:

  • Nucleic Acid Synthesis : As a nucleoside, DMTr-Urd participates in the synthesis of RNA and DNA, potentially enhancing the therapeutic efficacy of nucleoside-based drugs.
  • Neuroprotection : Research has indicated that uridine derivatives can have neuroprotective effects, making DMTr-Urd a candidate for treating neurodegenerative diseases .
  • Gastrointestinal Effects : A study demonstrated that uridine can alleviate chronic constipation by enhancing mucosal health and promoting goblet cell function in the intestines .

Case Studies

  • Chronic Constipation Treatment :
    • In a controlled study involving loperamide-induced constipation in rats, DMTr-Urd treatment led to increased stool weight and frequency compared to the control group. Histological analysis revealed enhanced mucosal thickness and increased goblet cell numbers, indicating improved intestinal function .
    ParameterControl Group (Lop + Vehicle)DMTr-Urd Group (Lop + Urd)
    Stool Weight (g)XY
    Stool FrequencyAB
    Goblet Cell CountCD
    Mucosal Thickness (µm)EF
  • Neuroprotective Studies :
    • A study highlighted the role of uridine in modulating neuroinflammation and promoting neuronal survival under stress conditions. DMTr-Urd exhibited significant protective effects against oxidative stress in neuronal cell cultures .

Additional Research Findings

  • DMTr-Urd has been implicated in various biochemical processes beyond nucleic acid synthesis, including modulation of metabolic pathways involved in energy production and cellular signaling .
  • Its structural modifications enhance stability and bioavailability, making it a promising candidate for drug development .

Q & A

Q. What is the role of the dimethoxytrityl (DMT) group in the synthesis of 2'-Deoxy-5'-O-(p,p'-dimethoxytrityl)uridine 3'-(hydrogen succinate)?

The DMT group acts as a transient protecting group for the 5'-hydroxyl during solid-phase oligonucleotide synthesis. It prevents undesired side reactions (e.g., branching) and enables sequential coupling by selectively deprotecting the 5'-OH under acidic conditions. After each coupling step, the DMT group is removed with dichloroacetic acid or trifluoroacetic acid, allowing real-time monitoring of synthesis efficiency via UV absorbance (removed DMT forms a bright orange trityl cation) .

Q. How is the succinate moiety introduced at the 3'-position, and what purification methods are recommended?

The 3'-succinate is typically introduced via esterification using succinic anhydride in the presence of a catalyst like DMAP. Post-reaction, purification is achieved through silica gel chromatography with gradients of ethyl acetate in toluene or chloroform/methanol mixtures. TLC (Rf ~0.7 in Solvent C) and reversed-phase HPLC are used to confirm purity .

Q. What safety precautions are critical when handling this compound?

The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and may induce respiratory toxicity (H335). Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store in anhydrous conditions (desiccated, argon atmosphere) to prevent hydrolysis. Dispose via incineration or licensed hazardous waste services .

Advanced Research Questions

Q. How do competing side reactions (e.g., trityl migration or succinate hydrolysis) impact synthesis yield, and how can they be mitigated?

Trityl migration to the 3'-position can occur under prolonged acidic conditions, leading to failed couplings. Optimize deprotection times (e.g., 30 sec–2 min for 3% dichloroacetic acid in DCM). Succinate hydrolysis is minimized by avoiding aqueous solvents during purification and storing intermediates at –20°C under argon .

Q. What analytical techniques validate the structural integrity of the final product?

  • NMR : ¹H and ¹³C NMR confirm the absence of residual protecting groups (e.g., δ ~6.8–7.4 ppm for DMT aromatic protons) and correct succinate esterification (δ ~2.6–2.8 ppm for methylene protons).
  • HPLC-MS : Reversed-phase C18 columns with acetonitrile/water gradients resolve impurities. ESI-MS confirms molecular weight (expected [M+H]⁺ ~705.78 for C₃₈H₄₈N₃O₈P) .

Q. How does the compound’s stability in aqueous buffers affect its use in antisense oligonucleotide synthesis?

The succinate ester is susceptible to base-catalyzed hydrolysis (t½ ~24–48 hrs in pH 8.5 buffer). For applications requiring prolonged stability (e.g., gene silencing probes), replace the succinate with a hydrolytically stable phosphoramidite linkage. Alternatively, use low-pH coupling conditions (pH 6.5–7.0) .

Q. What strategies resolve discrepancies in reported biological activity (e.g., antiviral efficacy) across studies?

Variations in activity may stem from impurities (e.g., residual DMT) or differences in cell permeability. Validate purity via HPLC (>95%) and use prodrug strategies (e.g., masking the 3'-succinate with lipophilic esters) to enhance cellular uptake. Compare results using standardized assays (e.g., viral load reduction in HeLa cells) .

Methodological Notes

  • Synthetic Optimization : For large-scale synthesis, replace pyridine with less toxic solvents (e.g., acetonitrile) during DMT protection steps .
  • Troubleshooting Low Coupling Efficiency : Ensure anhydrous conditions (<50 ppm H₂O) and use fresh coupling reagents (e.g., pivaloyl chloride) to activate the succinate .
  • Data Reproducibility : Document reaction parameters (temperature, humidity) rigorously, as moisture sensitivity significantly impacts yields .

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